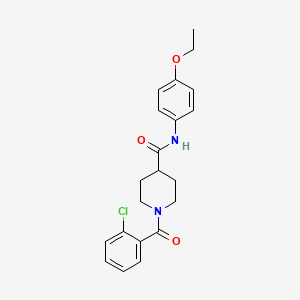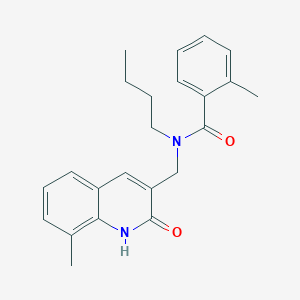
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is also known as BMH-21 and has been studied for its anticancer and antiviral properties.
Mécanisme D'action
The mechanism of action of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide is not fully understood. However, studies have shown that BMH-21 targets multiple cellular pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the p53 pathway. BMH-21 has been shown to induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic Bcl-2 protein.
Biochemical and Physiological Effects:
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been shown to have several biochemical and physiological effects. Studies have shown that BMH-21 inhibits cell proliferation, induces apoptosis, and suppresses tumor growth in animal models. BMH-21 has also been shown to inhibit viral replication and reduce viral load in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide in lab experiments include its potent anticancer and antiviral properties, its ability to target multiple cellular pathways, and its optimized synthesis method for high yield and purity. However, the limitations of using BMH-21 in lab experiments include its unknown mechanism of action and potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide. One direction is to further investigate its mechanism of action and cellular targets. Another direction is to study its potential for combination therapy with other anticancer or antiviral agents. Additionally, the development of BMH-21 analogs with improved pharmacological properties could also be explored. Finally, the potential for BMH-21 as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases, could be investigated.
Méthodes De Synthèse
The synthesis of N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide involves a multi-step process that includes the reaction of 2-hydroxy-8-methylquinoline with 2-chloromethylbenzamide, followed by N-alkylation and N-acylation. This process has been optimized for high yield and purity and has been used in several studies to produce BMH-21 for scientific research.
Applications De Recherche Scientifique
N-butyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methylbenzamide has been studied for its potential pharmacological properties, including its anticancer and antiviral effects. Several studies have shown that BMH-21 has potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. BMH-21 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
In addition to its anticancer properties, BMH-21 has also been studied for its antiviral effects. Studies have shown that BMH-21 has potent antiviral activity against several viruses, including HIV, influenza, and Zika virus. BMH-21 has been shown to inhibit viral replication and reduce viral load in animal models.
Propriétés
IUPAC Name |
N-butyl-2-methyl-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-4-5-13-25(23(27)20-12-7-6-9-16(20)2)15-19-14-18-11-8-10-17(3)21(18)24-22(19)26/h6-12,14H,4-5,13,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMMZDOIUIDOVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-methyl-N-[(8-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

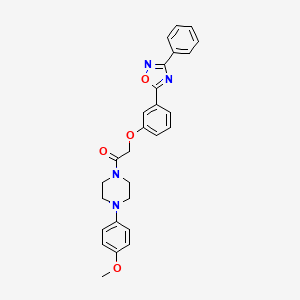
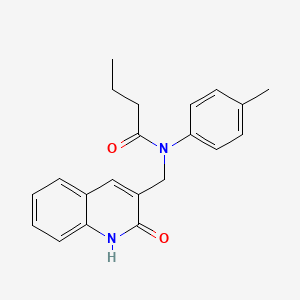
![4-fluoro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716029.png)
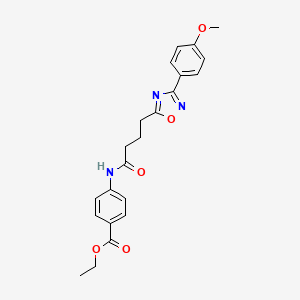

![4-[1-(4-methoxybenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7716053.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716058.png)

![2-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7716087.png)
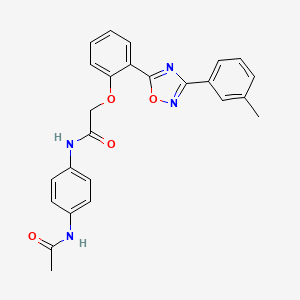

![3,5-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7716105.png)
